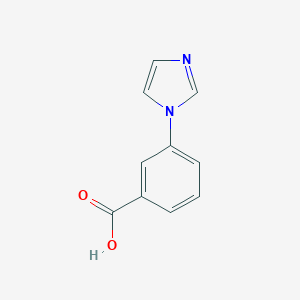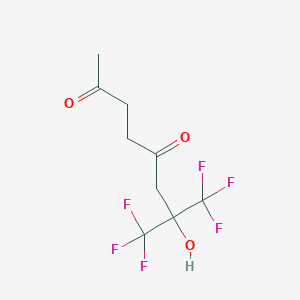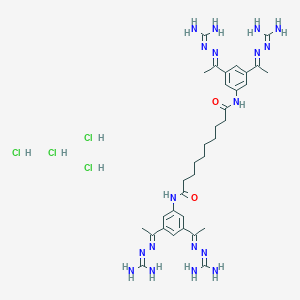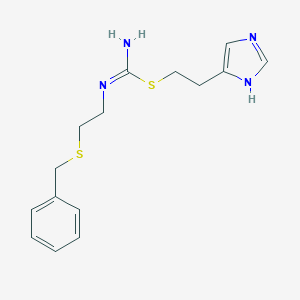
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is a chemical compound that has gained significant attention in scientific research. It is a carbamate derivative that is synthesized using a specific method. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential use as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a pesticide. In industry, it has been studied for its potential as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It may also work by disrupting the cell membrane or cell wall of these organisms.
Effets Biochimiques Et Physiologiques
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In fungi and bacteria, it has been shown to inhibit the synthesis of specific proteins or enzymes that are essential for their survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well-established. However, there are also some limitations. It may not be effective against all types of cancer cells, fungi, or bacteria, and its toxicity and side effects are not fully understood.
Orientations Futures
There are several future directions for research on 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand its toxicity and side effects, as well as its potential environmental impact as a pesticide.
Méthodes De Synthèse
The synthesis of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate involves the reaction between 2-(1H-imidazol-5-yl)ethanamine and 2-benzylsulfanyl ethyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions. The product is then purified using various methods, including recrystallization and column chromatography. This synthesis method is well-established and has been used in various scientific studies.
Propriétés
Numéro CAS |
102203-16-7 |
|---|---|
Nom du produit |
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
Formule moléculaire |
C15H20N4S2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
InChI |
InChI=1S/C15H20N4S2/c16-15(21-8-6-14-10-17-12-19-14)18-7-9-20-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,16,18)(H,17,19) |
Clé InChI |
OXBAATOLXHSMGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2 |
SMILES canonique |
C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



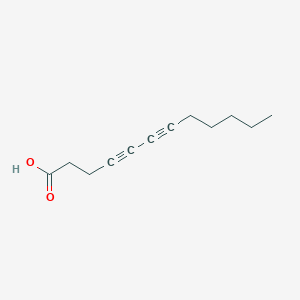
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)
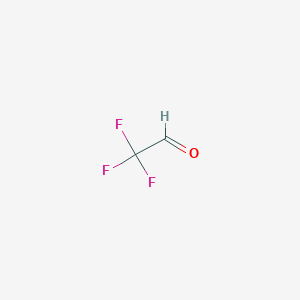
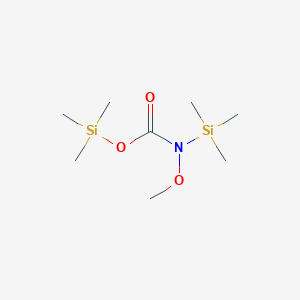
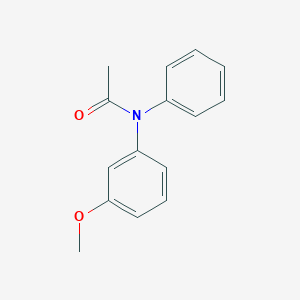
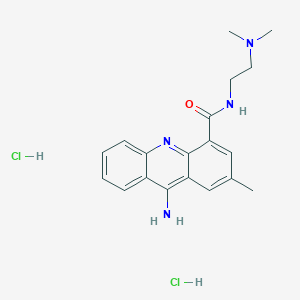
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
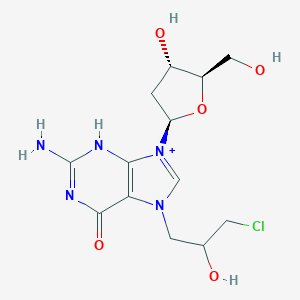
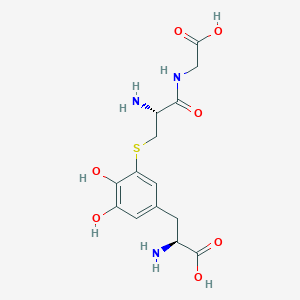
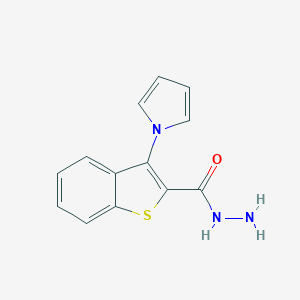
![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
